molecular formula C9H10ClNOS B14054730 1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one

1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14054730
M. Wt: 215.70 g/mol
InChI Key: UVYRVRRQOFESAY-UHFFFAOYSA-N
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Description

1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C9H10ClNOS and a molecular weight of 215.70 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-4-mercaptophenol with 1-chloropropan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent adducts with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and a mercapto group, along with a chloropropanone moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-amino-4-sulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3

InChI Key

UVYRVRRQOFESAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)S)N)Cl

Origin of Product

United States

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